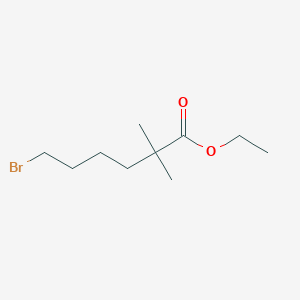

Ethyl 6-bromo-2,2-dimethylhexanoate

Description

Structural Context and Significance of Branched Alkyl Bromides and Ester Functionalities in Organic Synthesis

The chemical utility of Ethyl 6-bromo-2,2-dimethylhexanoate is rooted in its distinct functional groups: a branched alkyl bromide and an ester. Alkyl bromides are highly versatile intermediates in organic synthesis, primarily serving as electrophiles in nucleophilic substitution reactions. Current time information in Austin, TX, US.sigmaaldrich.com The carbon-bromine bond is polarized, rendering the carbon atom susceptible to attack by nucleophiles, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. prepchem.com The primary nature of the alkyl bromide in this molecule is particularly favorable for SN2 reactions. chemicalbook.com

The ester functionality is one of the most fundamental groups in organic chemistry, serving as a precursor to a wide array of other functional groups such as carboxylic acids, alcohols, and amides. prepchem.comnih.gov Esters are also employed as protecting groups for carboxylic acids during complex syntheses. svaklifesciences.com

A key structural feature of this molecule is the gem-dimethyl group at the α-position to the ester. This substitution is known to cause the Thorpe-Ingold effect, where the steric bulk of the two methyl groups can accelerate intramolecular reactions by altering bond angles and favoring cyclization. chemsrc.com This effect is a powerful tool in synthetic chemistry for controlling reaction pathways. chemsrc.com In medicinal chemistry, the incorporation of a gem-dimethyl group can also enhance the metabolic stability and pharmacokinetic profile of a drug molecule. nih.gov

Historical Development and Initial Research Applications of this compound as a Synthetic Building Block

The initial research applications of this compound are primarily centered on its synthesis to be used as a building block for more complex molecules. A common laboratory-scale synthesis involves the reaction of ethyl isobutyrate with 1,4-dibromobutane (B41627). svaklifesciences.comchemsrc.com In this procedure, the ethyl isobutyrate is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,4-dibromobutane in an alkylation reaction to form the desired product. chemsrc.com

This synthesis demonstrates the utility of this compound as a bifunctional linker, where one end (the ester) can be further modified and the other end (the bromide) can participate in subsequent coupling reactions.

Overview of its Current Research Landscape as a Key Intermediate in Chemical Transformations

The current research landscape for this compound is notably linked to the pharmaceutical industry, particularly in the synthesis of novel therapeutic agents. A significant application is its role as a key intermediate or a known impurity in the synthesis of Bempedoic Acid. Bempedoic acid is a lipid-lowering drug that works by inhibiting ATP-citrate lyase, an enzyme involved in the cholesterol biosynthesis pathway.

In the synthesis of bempedoic acid and its analogues, a structurally similar compound, ethyl 7-bromo-2,2-dimethylheptanoate, is often used. Current time information in Austin, TX, US. However, this compound is identified as "Bempedoic Acid Impurity 40," which suggests its potential use as a starting material in alternative synthetic routes or its formation as a byproduct. The synthesis of bempedoic acid involves the coupling of two long-chain fatty acid fragments, a process where a bromo-ester like this compound would be a logical precursor.

The presence of this compound in the context of bempedoic acid synthesis underscores its relevance as a building block in the development of modern pharmaceuticals. The structural motifs present in this compound are desirable for creating molecules with specific therapeutic properties, and its application in this area is a testament to its utility as a specialized intermediate in contemporary organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-2,2-dimethylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-4-13-9(12)10(2,3)7-5-6-8-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQGAUJUODHNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 6 Bromo 2,2 Dimethylhexanoate

Established Synthetic Pathways via Anionic Alkylation Strategies

The classical and most referenced method for synthesizing ethyl 6-bromo-2,2-dimethylhexanoate involves the alkylation of an ethyl isobutyrate enolate with 1,4-dibromobutane (B41627). prepchem.comprepchem.com This strategy relies on the generation of a nucleophilic enolate which then attacks the electrophilic alkyl halide. pressbooks.pub

Mechanistic Investigations of Lithium Diisopropylamide-Mediated Deprotonation of Ethyl Isobutyrate

The initial and critical step in the synthesis is the deprotonation of ethyl isobutyrate to form a lithium enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and steric bulk, which minimizes nucleophilic attack on the ester carbonyl group. wikipedia.orgfiveable.me LDA is typically prepared in situ by reacting diisopropylamine (B44863) with n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, ranging from -78 °C to 0 °C. chemeurope.com The pKa of diisopropylamine is approximately 36, making its conjugate base, LDA, sufficiently strong to deprotonate carbon acids like esters at the alpha position. wikipedia.orgchemeurope.com

The deprotonation process is considered to be under kinetic control, meaning the product formed is the one that is generated the fastest. wikipedia.org The steric hindrance of LDA favors the removal of the less sterically hindered α-hydrogen, although in the case of ethyl isobutyrate, all α-hydrogens are equivalent. wikipedia.orgfiveable.me In solution, particularly in THF, LDA exists primarily as a solvated dimer. wikipedia.orgchemeurope.com The reaction mechanism is believed to involve this dimeric species, or a monomer that transiently forms, which then deprotonates the ester. nih.govnih.gov The resulting lithium enolate is a potent nucleophile, ready for the subsequent alkylation step. pressbooks.pub

Table 1: Key Reagents in the Deprotonation of Ethyl Isobutyrate

| Compound Name | Role in Reaction |

| Ethyl Isobutyrate | Starting material, proton donor |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base |

| n-Butyllithium | Reagent for in situ LDA formation |

| Diisopropylamine | Precursor to LDA |

| Tetrahydrofuran (THF) | Aprotic solvent |

Optimization of Alkylation with 1,4-Dibromobutane: Regioselectivity and Yield Enhancement

Once the ethyl isobutyrate enolate is formed, it is reacted with 1,4-dibromobutane. prepchem.com This is an SN2 reaction where the nucleophilic enolate attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion. pressbooks.publibretexts.org A key challenge in this step is controlling the regioselectivity. Since 1,4-dibromobutane has two electrophilic centers, there is a possibility of dialkylation, where a second molecule of the enolate reacts with the other end of the bromo-alkyl chain. libretexts.orgresearchgate.net

To favor mono-alkylation and obtain a high yield of this compound, the reaction conditions must be carefully optimized. This includes the stoichiometry of the reactants. Using an excess of 1,4-dibromobutane can help to minimize the occurrence of the second alkylation. The reaction is typically carried out at very low temperatures, around -70°C, to control the reactivity of the enolate and prevent side reactions. prepchem.com The choice of a strong, non-nucleophilic base like LDA is also crucial for ensuring that the enolate is formed quantitatively and irreversibly, which helps in achieving a clean alkylation. quimicaorganica.org

Role of Co-solvents and Additives (e.g., Hexamethylphosphoramide) in Reaction Efficiency and Selectivity

The efficiency and selectivity of the alkylation reaction can be significantly influenced by the addition of co-solvents or additives, with hexamethylphosphoramide (B148902) (HMPA) being a notable example. 182.160.97researchgate.net HMPA is a polar aprotic solvent that can have profound effects on the structure and reactivity of organolithium compounds, including lithium enolates. oup.comresearchgate.net

When added to a THF solution of a lithium enolate, HMPA can break down the aggregate structures of the enolate, such as dimers and tetramers, into smaller, more reactive species. researchgate.netoup.comnih.gov It achieves this by solvating the lithium cation, which increases the polarity of the lithium-oxygen bond and enhances the nucleophilicity of the enolate. 182.160.97oup.com Studies on other lithium enolates have shown that HMPA can promote the formation of monomeric enolates or HMPA-coordinated dimers, which are often the more reactive species in alkylation reactions. researchgate.netoup.comnih.gov This increased reactivity can lead to higher yields and can also influence the stereoselectivity of the reaction. quimicaorganica.org Furthermore, the presence of HMPA can accelerate the rate of alkylation, allowing the reaction to proceed efficiently even at very low temperatures. oup.com However, it's important to note that the exact effect of HMPA can be complex and dependent on the specific substrate and reaction conditions. researchgate.net

Table 2: Influence of HMPA on Enolate Alkylation

| Feature | Without HMPA | With HMPA |

| Enolate Structure | Primarily aggregated (dimers, tetramers) | Less aggregated, more monomeric or HMPA-coordinated species |

| Reactivity | Lower | Higher |

| Reaction Rate | Slower | Faster |

| Selectivity | May be lower | Can be enhanced |

Advanced and Scalable Synthetic Approaches

While traditional batch synthesis is effective for laboratory-scale production, modern chemical manufacturing often demands more efficient, safer, and scalable methods. Continuous flow chemistry has emerged as a powerful alternative for the synthesis of fine chemicals and pharmaceutical intermediates, including this compound. aiche.orglabmanager.com

Development and Application of Continuous Flow Reactor Methodologies for Enhanced Production Efficiency

Continuous flow reactors offer several advantages for the synthesis of this compound. In a flow system, reagents are continuously pumped through a series of tubes or channels where mixing and reaction occur. pharmtech.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. labmanager.comresearchgate.net For the synthesis of this compound, this means that the highly reactive lithium enolate can be generated and immediately reacted with 1,4-dibromobutane in a controlled manner, minimizing the formation of byproducts. google.com

The enhanced heat and mass transfer in microreactors or flow systems allows for highly exothermic reactions to be conducted safely. researchgate.nethelgroup.com The small reaction volumes at any given time significantly reduce the risks associated with handling highly reactive organolithium reagents. researchgate.net A patented method describes the synthesis of a similar compound, ethyl 7-bromo-2,2-dimethylheptanoate, using a continuous flow process where ethyl isobutyrate and an organic base are mixed and reacted, followed by the continuous addition of the dibromoalkane. google.com This approach boasts high reaction rates and yields, and the potential for straightforward scaling up of production. pharmtech.comgoogle.com

Comparative Analysis of Batch vs. Continuous Synthesis for Process Intensification and Control

The comparison between batch and continuous processes for the synthesis of this compound highlights the significant advantages of flow chemistry in terms of process intensification and control. aiche.orglabmanager.com

Process Control: In batch synthesis, maintaining uniform temperature and mixing throughout a large reactor can be challenging, potentially leading to side reactions and reduced yields. helgroup.com Continuous flow reactors, with their small dimensions, offer superior control over these parameters, resulting in more consistent product quality. labmanager.com

Safety: The handling of large quantities of reactive intermediates like lithium enolates in batch reactors poses significant safety risks. researchgate.net Flow chemistry inherently minimizes these risks by working with small volumes at any given moment. labmanager.comhelgroup.com

Scalability: Scaling up a batch reaction often requires a complete redesign of the process and equipment. pharmtech.com In contrast, scaling up a continuous flow process can often be as simple as running the system for a longer period or by numbering up—running multiple reactors in parallel. pharmtech.com

Efficiency: Continuous processes can lead to higher productivity by eliminating the downtime between batches required for charging, heating, cooling, and cleaning. labmanager.com This leads to a more efficient use of resources and a smaller manufacturing footprint. aiche.org

Table 3: Comparison of Batch and Continuous Synthesis

| Parameter | Batch Synthesis | Continuous Synthesis |

| Process Control | Less precise, potential for temperature and concentration gradients | Precise control over temperature, pressure, and residence time |

| Safety | Higher risk due to large volumes of reactive materials | Inherently safer due to small reaction volumes |

| Scalability | Difficult, often requires process redesign | Easier, by extending run time or numbering up |

| Efficiency | Lower due to downtime between batches | Higher due to continuous operation |

| Product Quality | Can be variable | More consistent |

Atom Economy and Sustainability Considerations in Synthetic Route Design

The most commonly cited method for the synthesis of this compound is the alkylation of the enolate of ethyl isobutyrate with 1,4-dibromobutane. rsc.orgprepchem.comprepchem.com This reaction typically employs a strong, non-nucleophilic base to generate the enolate in a suitable solvent.

A representative reaction scheme is as follows:

Step 1: Enolate Formation Ethyl isobutyrate reacts with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. LDA is typically prepared in situ from diisopropylamine and n-butyllithium. rsc.orgprepchem.com

Step 2: Alkylation The generated enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in a substitution reaction to form the desired product, this compound.

Atom Economy Calculation

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound, the reactants are ethyl isobutyrate, n-butyllithium, diisopropylamine, and 1,4-dibromobutane.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl isobutyrate | C6H12O2 | 116.16 |

| n-Butyllithium | C4H9Li | 64.06 |

| Diisopropylamine | C6H15N | 101.19 |

| 1,4-Dibromobutane | C4H8Br2 | 215.91 |

| Total Reactant MW | 497.32 |

The desired product is this compound.

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C10H19BrO2 | 251.16 |

Calculation:

% Atom Economy = (251.16 / 497.32) x 100 ≈ 50.5%

This calculation reveals that, even under ideal conditions with 100% yield, a significant portion of the reactant mass is not incorporated into the final product, instead forming byproducts.

Sustainability Considerations

Beyond atom economy, a broader assessment of sustainability involves evaluating the nature of the reagents, solvents, energy consumption, and waste generated.

Reagents and Solvents:

n-Butyllithium: This organolithium reagent is highly pyrophoric, meaning it can ignite spontaneously in air, and reacts violently with water. amt.uk Its use necessitates stringent safety precautions, including anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). The environmental impact of its production and the disposal of its byproducts, such as lithium salts, are also of concern.

Diisopropylamine: This is a corrosive and flammable liquid.

Solvents: The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF). THF is a volatile and flammable organic solvent. While often necessary for such reactions, its use contributes to volatile organic compound (VOC) emissions.

Waste Generation:

The primary byproducts of this synthesis include butane (B89635) (from the reaction of n-butyllithium), lithium bromide, and unreacted starting materials. The work-up procedure to isolate the product also generates aqueous waste streams that require appropriate treatment. The low atom economy inherently signifies a high proportion of waste relative to the desired product.

Potential for Greener Alternatives:

The sustainability of this synthesis could be improved by exploring alternative reagents and methodologies:

Alternative Bases: Investigating the use of less hazardous bases could mitigate some of the risks associated with n-butyllithium. Options might include other strong, non-nucleophilic bases that are less pyrophoric.

Phase-Transfer Catalysis (PTC): This technique can facilitate reactions between reactants in different phases (e.g., a solid base and an organic substrate). acsgcipr.org The use of a phase-transfer catalyst could potentially allow for the use of simpler, less hazardous inorganic bases like potassium carbonate, and may reduce the need for strictly anhydrous conditions and hazardous solvents. rsc.org

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer significant advantages in terms of safety, efficiency, and scalability. amt.ukresearchgate.netacs.org The precise control over reaction parameters such as temperature and mixing in a microreactor can enhance reaction rates and yields, potentially reducing byproduct formation. rsc.orgacs.org This approach is particularly beneficial for handling hazardous reagents like n-butyllithium, as the small reaction volumes at any given time minimize the risk of runaway reactions.

Chemical Reactivity and Transformative Chemistry of Ethyl 6 Bromo 2,2 Dimethylhexanoate

Nucleophilic Substitution Reactions at the Terminal Bromine Moiety

The primary alkyl bromide functionality in ethyl 6-bromo-2,2-dimethylhexanoate is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This class of reactions is fundamental to the elaboration of the carbon skeleton.

Scope and Limitations of Bromine Atom Displacement by Various Nucleophiles (e.g., Amines, Hydroxide (B78521), Azide)

A variety of nucleophiles can be employed to displace the terminal bromine atom, each leading to a different class of compounds.

Amines: Primary and secondary amines can react with this compound to form the corresponding amino-ester derivatives. These reactions typically proceed via an SN2 mechanism.

Hydroxide: Treatment with a strong base like potassium hydroxide (KOH) in an aqueous medium leads to the formation of the corresponding alcohol, ethyl 6-hydroxy-2,2-dimethylhexanoate. byjus.com However, in the presence of alcoholic KOH, elimination reactions can compete, leading to the formation of alkenes. byjus.com

Azide (B81097): The azide ion (N₃⁻) is an effective nucleophile for displacing the bromide. For instance, reacting 6-bromohexanoic acid with sodium azide in dimethylformamide (DMF) yields 6-azidohexanoic acid. rsc.orgrsc.org A similar reaction can be expected with this compound to produce ethyl 6-azido-2,2-dimethylhexanoate. rsc.orgrsc.orgchemicalbook.com This transformation is valuable for introducing a "clickable" azide group for use in bioorthogonal chemistry. sigmaaldrich.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Amine | R₂NH | Ethyl 6-(dialkylamino)-2,2-dimethylhexanoate |

| Hydroxide | aq. KOH | Ethyl 6-hydroxy-2,2-dimethylhexanoate |

| Azide | NaN₃ | Ethyl 6-azido-2,2-dimethylhexanoate |

Kinetic and Thermodynamic Aspects Governing SN1/SN2 Pathways

The substitution reactions at the primary carbon bearing the bromine atom are governed by the principles of SN1 and SN2 mechanisms.

SN2 Pathway: Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored. learncbse.in This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, proceeding through a single transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Factors that favor the SN2 pathway include the use of a strong, unhindered nucleophile and a polar aprotic solvent.

SN1 Pathway: The SN1 pathway, which proceeds through a carbocation intermediate, is less likely for a primary alkyl halide due to the relative instability of a primary carbocation. vedantu.com However, under certain conditions, such as in the presence of a weak nucleophile and a protic solvent, or with rearrangement possibilities, an SN1 mechanism might be operative to a minor extent.

The competition between kinetic and thermodynamic control can also influence the product distribution, particularly in cases where elimination reactions are possible. stackexchange.comlibretexts.orglibretexts.orgwikipedia.org At lower temperatures, the kinetically favored product, which forms faster, tends to predominate. libretexts.org Conversely, at higher temperatures, the thermodynamically more stable product is favored as the reaction reaches equilibrium. libretexts.orgwikipedia.org

Chemical Transformations Involving the Ester Functionality

The ester group in this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-bromo-2,2-dimethylhexanoic acid.

Base-catalyzed hydrolysis (saponification): This is a common method involving treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Acid-catalyzed hydrolysis: This reversible reaction is carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Condensation Reactions and Other Ester Functional Group Interconversions

The ester group can participate in various condensation reactions. For example, it can be a substrate in Claisen condensations or can be reduced to an alcohol. Further interconversions can lead to the formation of amides, acid chlorides, and other carboxylic acid derivatives, subsequent to hydrolysis.

Transesterification Processes and Alkyl Chain Modification

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. This allows for the modification of the alkyl portion of the ester, which can be useful for altering the physical properties of the molecule or for introducing other functional groups.

Reactivity Modulation by the Geminal Dimethyl Groups at C2

The geminal dimethyl substitution at the carbon atom alpha to the ester carbonyl group is a key structural feature of this compound. This substitution pattern is known to exert profound effects on the reactivity of the molecule, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect.

The Thorpe-Ingold effect, first observed by Beesley, Thorpe, and Ingold in 1915, describes the acceleration of ring-closing reactions due to the presence of geminal substituents on the intervening carbon chain. wikipedia.org This acceleration is primarily a kinetic effect. The gem-dimethyl group on the C2 carbon of this compound increases the steric bulk around this position. This steric hindrance restricts the free rotation of the carbon-carbon bonds in the acyclic chain, leading to a higher population of conformations where the reactive ends of the molecule are brought into closer proximity. nih.govlucp.net

One of the primary explanations for this rate enhancement is the compression of the internal bond angle between the gem-dimethyl groups. This, in turn, reduces the angle between the other two substituents on the same carbon, effectively bringing the ends of the carbon chain closer together and favoring intramolecular reactions. wikipedia.org This pre-organization of the molecule for cyclization lowers the entropic barrier to the transition state, as less conformational freedom is lost upon forming the cyclic structure. lucp.net

While the gem-dimethyl group is at the C2 position and the reactive bromide is at the C6 position, this effect can still be significant in reactions that proceed via a cyclic transition state or lead to a cyclic product. For instance, in an intramolecular cyclization where the ester enolate would act as a nucleophile to displace the bromide, the gem-dimethyl group would be expected to accelerate the reaction. The table below illustrates the general principle of the Thorpe-Ingold effect on the rate of lactonization, a type of intramolecular cyclization.

| Reactant | Relative Rate of Lactonization |

| ω-Hydroxyvaleric acid | 1 |

| 2,2-Dimethyl-ω-hydroxyvaleric acid | 36.5 |

| 3,3-Dimethyl-ω-hydroxyvaleric acid | 218 |

| 4,4-Dimethyl-ω-hydroxyvaleric acid | 22.9 |

| This table presents a conceptual illustration of the Thorpe-Ingold effect on a similar chain length molecule, showing a significant rate increase with gem-dimethyl substitution. |

In terms of stereoselectivity, the conformational rigidity imposed by the gem-dimethyl group can also influence the facial selectivity of reactions at prochiral centers within the molecule, should any be generated during a transformation. However, for intermolecular reactions at the C6 position, such as a simple SN2 displacement of the bromide, the gem-dimethyl group at C2 is generally too remote to exert a direct steric effect on the approaching nucleophile.

The gem-dimethyl group at C2 exerts a significant influence on the stability of reaction intermediates and transition states, which is a key aspect of the Thorpe-Ingold effect. This influence is both kinetic and thermodynamic in nature. wikipedia.org

From a kinetic standpoint, as discussed previously, the gem-dimethyl group favors a more folded or "gauche" conformation of the carbon chain. This conformation is closer to the geometry of the transition state for many intramolecular reactions, thus lowering the activation energy. lucp.net For a hypothetical intramolecular cyclization of this compound, the transition state would be stabilized due to this pre-organization.

From a thermodynamic perspective, the presence of the gem-dimethyl group can also stabilize the resulting cyclic product relative to the acyclic starting material. The release of steric strain associated with the gem-dimethyl group in the open-chain form can be a driving force for cyclization. Computational studies on similar systems have shown a decrease in strain energy upon cyclization of molecules containing gem-dimethyl groups. wikipedia.org

In the context of intermolecular reactions at the C6 position, the influence of the C2 gem-dimethyl group on transition state stabilization is less direct. For an SN2 reaction, the transition state involves a pentacoordinate carbon at the reaction center. The electronic properties of the gem-dimethyl group, being weakly electron-donating, could have a minor, long-range electronic effect on the stability of this transition state, but this is generally considered to be a much smaller contribution compared to the steric effects in intramolecular processes.

Derivatization Strategies for Advanced Chemical Building Blocks

This compound serves as a versatile starting material for the synthesis of more complex and functionalized molecules. Its bifunctional nature, possessing both an ester and a primary bromide, allows for a range of chemical transformations.

A highly valuable transformation of this compound is its conversion to the corresponding azide, ethyl 6-azido-2,2-dimethylhexanoate. This is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide anion, commonly from sodium azide. A similar transformation has been documented for the synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid. rsc.org

The resulting azido-ester is a powerful building block for "click chemistry," a concept introduced by K. B. Sharpless. The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of modern chemical biology and materials science. Ethyl 6-azido-2,2-dimethylhexanoate, with its terminal azide, can be "clicked" onto alkyne-functionalized molecules, surfaces, or biomolecules. The gem-dimethyl group remains as a stable, lipophilic handle within the newly formed conjugate.

Conceptual Reaction Scheme:

| Starting Material | Reagent | Product | Application |

| This compound | Sodium Azide (NaN₃) | Ethyl 6-azido-2,2-dimethylhexanoate | Precursor for Click Chemistry |

| Ethyl 6-azido-2,2-dimethylhexanoate | Alkyne-functionalized molecule, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole conjugate | Bioconjugation, Materials Science, Drug Discovery |

The primary bromide in this compound can be utilized to generate organometallic reagents. A particularly useful class of reagents derived from α-halo esters and related compounds are organozinc reagents, often generated in situ for use in Reformatsky-type reactions.

The direct formation of a Grignard reagent from this compound is challenging due to the incompatibility of the highly basic Grignard reagent with the ester functionality. However, organozinc reagents are generally less basic and more tolerant of ester groups. The reaction of this compound with activated zinc metal would be expected to form the corresponding organozinc bromide.

This in situ generated organozinc reagent can then react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This provides a powerful method for chain extension and the introduction of further functionality. The gem-dimethyl group at the C2 position would be retained in the final product, potentially influencing its physical and biological properties.

Conceptual Reaction Scheme for a Reformatsky-type Reaction:

| Starting Material | Reagents | Intermediate | Product (after reaction with an aldehyde, R-CHO) |

| This compound | 1. Zinc (Zn) 2. Aldehyde (R-CHO) 3. Aqueous workup | Ethyl 6-(bromozincio)-2,2-dimethylhexanoate | Ethyl 8-hydroxy-2,2-dimethyl-alkanoate derivative |

This strategy allows for the elaboration of the carbon skeleton, transforming the simple bromoester into a more complex hydroxy ester, which can serve as a precursor for lactones and other valuable synthetic intermediates.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For Ethyl 6-bromo-2,2-dimethylhexanoate, high-resolution NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different sets of protons in the molecule. A thorough analysis of a 500 MHz ¹H NMR spectrum provides the following assignments. amazonaws.com

The ethyl ester group gives rise to a quartet at approximately 4.11 ppm, corresponding to the two protons of the methylene (B1212753) group (-OCH₂CH₃), which are coupled to the three protons of the adjacent methyl group. amazonaws.com This methyl group, in turn, appears as a triplet at around 1.25 ppm. amazonaws.com The two geminal methyl groups at the C2 position are magnetically equivalent and appear as a sharp singlet at approximately 1.16 ppm, integrating to six protons. amazonaws.com

The protons on the hexanoate (B1226103) chain exhibit characteristic chemical shifts and coupling patterns. The two protons on the carbon adjacent to the bromine atom (C6) are deshielded by the electronegative halogen and resonate as a triplet at about 3.40 ppm. amazonaws.com The protons on C3, C4, and C5 appear as multiplets in the upfield region of the spectrum, specifically as a pentet around 1.83 ppm for the C5 protons, and overlapping multiplets between 1.51-1.54 ppm and 1.32-1.41 ppm for the C3 and C4 protons, respectively. amazonaws.com The integration of these signals confirms the number of protons in each position.

¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.11 | Quartet | 2H | -OCH₂ CH₃ |

| 3.40 | Triplet | 2H | -CH₂CH₂ Br |

| 1.83 | Pentet | 2H | -CH₂CH₂ CH₂Br |

| 1.51-1.54 | Multiplet | 2H | -C(CH₃)₂CH₂ CH₂- |

| 1.32-1.41 | Multiplet | 2H | -CH₂CH₂ CH₂CH₂Br |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 1.16 | Singlet | 6H | -C(CH₃ )₂- |

Carbon-13 (¹³C) NMR and Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 177.97 ppm. amazonaws.com The carbon of the methylene group in the ethyl ester (-OCH₂) is found at around 60.51 ppm, while the methyl carbon resonates at about 14.46 ppm. amazonaws.com The quaternary carbon at the C2 position is observed at 42.27 ppm. amazonaws.com The carbons of the hexanoate chain appear at distinct chemical shifts: C3 at 39.83 ppm, C4 at 23.79 ppm, C5 at 33.30 ppm, and the carbon bearing the bromine atom (C6) at 33.76 ppm. amazonaws.com The two equivalent geminal methyl carbons at C2 are found at 25.32 ppm. amazonaws.com

¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 177.97 | C =O |

| 60.51 | -OC H₂CH₃ |

| 42.27 | -C (CH₃)₂- |

| 39.83 | -C(CH₃)₂C H₂- |

| 33.76 | -C H₂Br |

| 33.30 | -C H₂CH₂Br |

| 25.32 | -C(C H₃)₂- |

| 23.79 | -CH₂C H₂CH₂- |

| 14.46 | -OCH₂C H₃ |

While direct experimental data for 2D NMR of this specific compound is not detailed in the available literature, the expected correlations can be inferred. A COSY (Correlation Spectroscopy) spectrum would show correlations between the protons of the ethyl group (-OCH₂CH₃) and adjacent protons on the hexanoate chain (e.g., H3 with H4, H4 with H5, and H5 with H6). An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. Furthermore, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would reveal longer-range couplings (typically 2-3 bonds), for instance, showing a correlation between the carbonyl carbon (C1) and the protons of the geminal methyl groups (H2') and the methylene protons of the ethyl group.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity Confirmation

LC-MS and UPLC-MS are hyphenated techniques that combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for confirming the identity and assessing the purity of this compound, particularly in monitoring its synthesis. The liquid chromatograph separates the target compound from any starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer, which provides a mass-to-charge ratio (m/z) for each, confirming the molecular weight of the eluting peak corresponding to the product.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the calculated monoisotopic mass for the protonated molecule [C₁₀H₂₀BrO₂]⁺ is 251.0641 m/z. amazonaws.com Experimental HRMS data showing a found value of 251.0644 m/z provides strong evidence for the correct elemental formula, as it falls within the acceptable mass accuracy range. amazonaws.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the mass spectrum, presenting as two peaks of nearly equal intensity separated by two mass units, further confirming the presence of a single bromine atom in the molecule.

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for the purification and purity assessment of this compound. Column chromatography using silica (B1680970) gel is a standard method for purifying the crude product after synthesis. amazonaws.com A gradient of ethyl acetate (B1210297) in hexanes is an effective eluent system to separate the desired product from starting materials and byproducts, such as any bis-alkylated compounds. amazonaws.com

Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction and to identify the appropriate fractions collected during column chromatography. A solvent system such as ethyl acetate/hexanes allows for the visualization of the separation of the product from other components under UV light or after staining.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of this compound, particularly for assessing purity and determining its concentration in reaction mixtures or final products. While specific, published methods for this exact compound are proprietary to chemical suppliers, a standard approach can be detailed based on its structure. bldpharm.com

A reverse-phase HPLC method is typically employed for compounds of similar polarity. The separation would occur on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. Given the compound's lack of a strong UV-absorbing chromophore, detection can be achieved using a UV detector at a low wavelength (around 210 nm) to detect the carbonyl group of the ester, or more universally, with a Refractive Index (RI) detector. For quantitative analysis, a calibration curve is constructed using standards of known concentration to accurately determine the amount of the compound in a sample.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or Refractive Index (RI) Detector |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatility-Based Separations

Gas Chromatography (GC) is an ideal technique for the analysis of this compound due to its volatility. The compound has a reported boiling point of 62-64 °C at a reduced pressure of 0.4 mmHg, which indicates it is sufficiently volatile for GC analysis. prepchem.com This method is frequently used to assess the purity of the compound and to separate it from starting materials or by-products in a synthesis reaction. thermofisher.comsigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (like helium or nitrogen) sweeps the vaporized sample onto a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile carrier gas. A flame ionization detector (FID) is commonly used for detection as it provides excellent sensitivity for organic compounds.

Table 2: Typical GC Parameters for Purity Assessment of this compound

| Parameter | Specification |

| Instrument | Gas Chromatograph |

| Column | DB-5 or HP-5ms (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 250°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Thin-Layer Chromatography (TLC) for Qualitative Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method for qualitatively monitoring the progress of chemical reactions. epa.govresearchgate.net In the synthesis of this compound, which can be prepared from ethyl isobutyrate and 1,4-dibromobutane (B41627), TLC is invaluable for tracking the consumption of the reactants and the formation of the product. prepchem.com

The process involves spotting small aliquots of the reaction mixture onto a TLC plate (typically silica gel) at various time intervals. libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied as standards. The plate is then developed in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The separated spots are visualized, often using UV light or a chemical stain like potassium permanganate. The reaction is considered complete when the spot corresponding to the limiting reactant disappears and a new spot, representing this compound, appears and intensifies. youtube.com

Table 3: Illustrative TLC Monitoring of the Synthesis of this compound

| Lane | Description | Observation (Rf value) | Interpretation |

| 1 (Standard) | Ethyl Isobutyrate | Higher Rf | Starting Material |

| 2 (Reaction) | Reaction Mixture at T=0 | Spot matches Lane 1 | Reaction has not started |

| 3 (Reaction) | Reaction Mixture at T=1 hr | Faint product spot (Lower Rf), strong reactant spot | Reaction is in progress |

| 4 (Reaction) | Reaction Mixture at T=4 hr | Strong product spot, reactant spot has disappeared | Reaction is complete |

| 5 (Standard) | Purified Product | Single spot matches product spot in Lane 4 | Isolated product |

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. ieeesem.comnsf.gov The infrared spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, FT-IR spectroscopy is used to confirm the presence of the key ester and alkyl halide functional groups.

The analysis of the FT-IR spectrum of this compound would reveal characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretch of the ester group. Other key signals include the C-O stretches associated with the ester linkage, the various C-H stretching and bending vibrations of the methyl and methylene groups, and the C-Br stretch at a lower frequency. mdpi.com

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O Stretch | Ester |

| 2960-2850 | C-H Stretch | Alkyl (sp³) |

| 1470-1450 | C-H Bend | Alkyl (sp³) |

| 1250-1020 | C-O Stretch | Ester |

| 690-550 | C-Br Stretch | Alkyl Bromide |

Mechanistic Investigations of Reactions Involving Ethyl 6 Bromo 2,2 Dimethylhexanoate

Detailed Reaction Mechanism Elucidation for Nucleophilic Substitution Pathways

The primary alkyl bromide moiety in ethyl 6-bromo-2,2-dimethylhexanoate is the primary site for nucleophilic substitution reactions. However, the presence of a gem-dimethyl group at the C2 position, creating a neopentyl-like structure, introduces significant steric hindrance that profoundly influences the reaction mechanism.

Typically, primary alkyl halides react via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center and the adjacent carbons.

In the case of this compound, the bulky gem-dimethyl group shields the electrophilic C6 carbon from backside attack by a nucleophile. This steric hindrance dramatically slows down the rate of SN2 reactions. Studies on analogous neopentyl systems have shown that they react orders of magnitude slower than unhindered primary alkyl bromides under SN2 conditions. acs.org

Under conditions that favor SN1 (Substitution Nucleophilic Unimolecular) reactions, such as the use of a polar protic solvent and a non-basic, weakly nucleophilic reagent, the reaction proceeds through a carbocation intermediate. However, the formation of a primary carbocation at C6 is highly unfavorable. While rearrangement to a more stable carbocation is possible in some systems, the structure of this compound does not readily allow for a favorable 1,2-hydride or 1,2-alkyl shift to generate a significantly more stable carbocation.

Therefore, nucleophilic substitution on this compound is generally sluggish. When it does occur, it is most likely to proceed through a slow SN2 pathway, especially with small, potent nucleophiles.

| Reaction Type | Key Features for this compound | Expected Rate |

| SN2 | Concerted backside attack. Highly sensitive to steric hindrance from the 2,2-dimethyl group. | Very Slow |

| SN1 | Stepwise mechanism via a carbocation. Formation of a primary carbocation is energetically unfavorable. | Highly Unlikely |

Mechanistic Studies of Ester Hydrolysis and Condensation Reactions in Diverse Chemical Environments

The ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 6-bromo-2,2-dimethylhexanoic acid, and ethanol (B145695). The mechanism of this transformation is dependent on the pH of the medium.

Under basic conditions , ester hydrolysis typically proceeds via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This step is usually the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the leaving group (ethoxide) is eliminated, and a final proton transfer yields the carboxylate salt and ethanol.

The steric hindrance provided by the gem-dimethyl group at the α-position to the carbonyl can slow down the rate of hydrolysis. However, studies on the hydrolysis of other sterically hindered esters have shown that using a non-aqueous solvent system, such as a mixture of methanol (B129727) and dichloromethane, can enhance the reactivity of the hydroxide ion. arkat-usa.org In such environments, the hydroxide anions are poorly solvated, or "naked," making them more potent nucleophiles that can more readily attack the sterically encumbered carbonyl carbon. arkat-usa.org

Under acidic conditions , the hydrolysis follows the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as the leaving group, and the carboxylic acid is regenerated. The steric hindrance from the 2,2-dimethyl group will also influence the rate of the AAC2 mechanism, but typically to a lesser extent than in the BAC2 pathway.

Condensation reactions, such as the Claisen condensation, are generally not feasible with this compound as the ester substrate due to the lack of α-hydrogens.

Investigation of Organometallic Intermediates and Catalytic Cycles in Transformations

The carbon-bromine bond in this compound can be activated by various transition metals to form organometallic intermediates, which can then participate in a range of carbon-carbon bond-forming reactions.

Formation of Grignard and Organolithium Reagents: The reaction of this compound with magnesium or lithium metal can, in principle, lead to the formation of the corresponding Grignard or organolithium reagent. However, the presence of the ester functionality is incompatible with these highly reactive organometallic species, as they would readily attack the ester carbonyl group. To circumvent this, protection of the ester group or the use of low temperatures and specific reaction conditions might be necessary.

Transition Metal-Catalyzed Cross-Coupling Reactions: More commonly, the alkyl bromide moiety is activated in situ using a transition metal catalyst, such as palladium, nickel, cobalt, or titanium. nih.govuwindsor.ca These reactions often proceed through catalytic cycles that can involve radical intermediates.

For instance, in a Heck-type reaction , a palladium(0) catalyst can react with the alkyl bromide. nih.gov However, unlike the classical Heck reaction with aryl or vinyl halides which proceeds via oxidative addition, reactions with alkyl halides, especially those prone to slow oxidative addition and rapid β-hydride elimination, may follow a radical pathway. nih.gov This can be initiated by a single-electron transfer (SET) from the low-valent metal center to the alkyl halide, generating an alkyl radical and a metal(I) species. This alkyl radical can then add to an alkene, and the resulting radical can be further trapped by the metal species to eventually yield the cross-coupled product and regenerate the active catalyst.

A generalized catalytic cycle for a transition metal-catalyzed reaction involving an alkyl halide (R-X) might involve:

Initiation: Formation of a low-valent metal catalyst.

Radical Generation: Single-electron transfer from the metal to this compound to form an alkyl radical.

Propagation: The alkyl radical reacts with a coupling partner (e.g., an alkene).

Product Formation and Catalyst Regeneration: The resulting intermediate reacts further to give the final product and regenerate the active metal catalyst.

Kinetic Isotope Effects and Hammett-Type Studies for Reaction Rate Determinants

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. This is achieved by measuring the difference in reaction rates between a molecule with a normal isotopic abundance and one that has been isotopically labeled at a specific position.

For nucleophilic substitution reactions of this compound, a primary KIE would be observed if the C-Br bond were to break in the rate-determining step, which is characteristic of an SN1 reaction. However, as the SN1 pathway is unlikely, a significant primary KIE is not expected.

A secondary KIE can provide insight into changes in hybridization at the reacting carbon. For an SN2 reaction, a small secondary α-deuterium KIE (kH/kD) is typically observed. cdnsciencepub.com If the hydrogens on the C6 carbon were replaced with deuterium, a value slightly greater than 1 would be expected, reflecting the change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state.

| Mechanism | Isotopic Label Position | Expected kH/kD | Interpretation |

| SN1 | C6-D | > 1.07 | C-Br bond breaking in RDS |

| SN2 | C6-D | ~1.00-1.04 | Change in hybridization at C6 in RDS |

Hammett-type studies are used to investigate the electronic effects of substituents on the rate of a reaction. This involves correlating the reaction rates of a series of substituted compounds with the Hammett substituent constant (σ). However, given that this compound lacks an aromatic ring with variable substituents in a position that would electronically influence the reaction at the C6-Br bond or the ester group, traditional Hammett analysis is not directly applicable. A modified approach, such as Taft analysis, could potentially be used to probe the steric and electronic effects of substituents if a series of analogous compounds were synthesized.

Stereochemical Analysis of Reaction Products to Infer Mechanistic Pathways

Stereochemical analysis is a cornerstone of mechanistic elucidation, particularly for substitution reactions. The stereochemical outcome of a reaction at a chiral center can provide definitive evidence for a particular mechanistic pathway.

This compound is an achiral molecule. Therefore, direct analysis of its reaction products will not yield stereochemical information. However, we can infer the likely stereochemical outcomes based on the probable mechanisms discussed above by considering a hypothetical chiral analogue, for instance, (R)-ethyl 6-bromo-2,2,5-trimethylhexanoate.

If a nucleophilic substitution reaction on this chiral analogue were to proceed via a pure SN2 mechanism , it would result in a complete inversion of stereochemistry at the C5 center (assuming the bromine is at C6 and the chiral center is at C5, and the nucleophile attacks C6). The product would be the (S)-enantiomer.

Conversely, if the reaction were to proceed through an SN1 mechanism , it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, leading to a racemic mixture of the (R) and (S) products.

In reality, for a sterically hindered primary alkyl halide like this, a clean SN1 or SN2 reaction is not always observed. Sometimes, a mixture of products can be formed due to competing reaction pathways or rearrangements. The observation of the stereochemical outcome of the products of a chiral analogue would provide strong evidence for the predominant mechanistic pathway.

| Mechanism | Stereochemical Outcome for a Chiral Analogue |

| SN2 | Inversion of Stereochemistry |

| SN1 | Racemization |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies using quantum chemical calculations to probe the electronic characteristics and reactivity of Ethyl 6-bromo-2,2-dimethylhexanoate have been published.

Density Functional Theory (DFT) Applications for Ground State Geometries and Transition States

There are no available research findings that utilize Density Functional Theory (DFT) to calculate the ground state geometry or to map the transition states of reactions involving this compound. Such calculations would provide critical insights into the molecule's three-dimensional structure and the energy barriers for its chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There is no evidence of molecular dynamics (MD) simulations being performed for this compound. MD simulations would be invaluable for understanding its conformational flexibility, identifying its most stable shapes (conformers), and analyzing how different solvents might influence its structure and behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatization Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, linking a molecule's structure to its activity. No QSAR models have been developed for this compound, which would be a necessary step to guide the rational design of its derivatives for specific applications.

Predictive Modeling of Novel Reaction Pathways and Selectivity Profiles

Predictive modeling, which uses computational algorithms to forecast the outcomes of unknown reactions, has not been applied to this compound. Research in this area would be required to explore novel synthetic routes or to understand the factors controlling selectivity in its reactions.

Applications in Complex Organic Synthesis and Building Block Chemistry

Role as a Versatile Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

As a versatile building block, ethyl 6-bromo-2,2-dimethylhexanoate possesses the requisite functionality for application in the synthesis of complex bioactive molecules. The presence of a primary bromide allows for the formation of carbon-carbon or carbon-heteroatom bonds, while the ethyl ester provides a handle for further functional group transformations. However, based on currently available scientific literature and patents, specific examples of its incorporation into the total synthesis of named natural products are not prominently documented. Its utility is more clearly defined in the synthesis of specialized pharmaceutical compounds rather than in the broader field of natural product synthesis.

Strategic Utility in the Construction of Macrocycles and Complex Polyketide Fragments

The structural features of this compound, specifically its linear six-carbon chain with reactive handles at both ends (or convertible from the ester), suggest its potential use in the construction of macrocyclic structures or as a fragment in polyketide synthesis. The gem-dimethyl group offers steric influence that can be strategic in directing certain reactions or influencing the conformation of a target molecule. Despite this theoretical potential, there is limited specific evidence in peer-reviewed literature detailing its successful application as a key building block in the strategic construction of macrocycles or complex polyketide fragments.

Precursor for the Synthesis of α,ω-Dicarboxylic Acid-Terminated Dialkane Ethers and Related Linkers

A significant and well-documented application of this compound is its role as a key precursor in the synthesis of α,ω-dicarboxylic acid-terminated dialkane ethers. google.com These molecules are important in various industrial and pharmaceutical contexts. A prime example is the synthesis of the calcium salt of 6,6′-oxybis(2,2-dimethylhexanoic acid), a compound known as gemcabene. google.comnih.gov

The synthesis involves the use of this compound as a critical intermediate. google.com These dicarboxylic acid structures with ether linkages are noted for their good solubility and heat resistance, making them suitable for applications such as high-performance electrolytes in aluminum electrolytic capacitors. nih.gov The general synthetic strategy highlights the utility of bromo-esters in creating complex linker molecules with precisely defined lengths and functionalities. google.comnih.gov The development of these compounds addresses the need for novel dicarboxylic acids beyond commonly used ones like sebacic acid. nih.gov

Importance in the Development of Advanced Pharmaceutical Intermediates and Analogs

The most pronounced importance of this compound and its close analogs lies in their role as advanced intermediates in the synthesis of pharmaceuticals. semanticscholar.org A notable example is the development of the lipid-lowering agent gemcabene, which has been in late-stage clinical development. nih.govclinicaltrials.gov Gemcabene has demonstrated the ability to lower levels of C-reactive protein (CRP), an inflammatory marker, in addition to its hypolipidemic properties. nih.govnih.gov

Furthermore, analogs of this compound are crucial in the synthesis of other important drugs. For instance, ethyl 7-bromo-2,2-dimethylheptanoate, a slightly longer analog, is a key intermediate in a synthetic route for bempedoic acid. semanticscholar.org Bempedoic acid is an FDA-approved, non-statin oral drug used to treat hypercholesterolemia by inhibiting ATP-citrate lyase. chemicalbook.comarkat-usa.org The synthesis of bempedoic acid often starts with the alkylation of ethyl isobutyrate, a reaction step similar to the synthesis of the title compound, underscoring the value of this chemical scaffold in medicinal chemistry. chemicalbook.comnrochemistry.comprepchem.com The use of these bromo-ester intermediates enables the construction of the unique dicarboxylic acid structure central to the biological activity of these drugs. semanticscholar.orgpatsnap.com

Role in Materials Science and Polymer Chemistry

Precursor in the Synthesis and Functionalization of Polymers

The unique chemical structure of ethyl 6-bromo-2,2-dimethylhexanoate allows for its integration into polymer chains, imparting specific properties and enabling further chemical modifications. This is particularly valuable in the development of advanced materials for electronic and photonic applications.

Polyfluorenes are a class of conjugated polymers that have garnered significant interest for their use in organic light-emitting diodes (OLEDs) due to their strong blue photoluminescence and high charge carrier mobility. The performance of these materials can be finely tuned by modifying their chemical structure, particularly through the introduction of various side chains.

While direct studies detailing the incorporation of this compound into polyfluorenes are not extensively documented, the principles of polyfluorene functionalization provide a clear pathway for its use. The bromo-ester can be utilized in post-polymerization modification reactions or as a co-monomer in the initial polymerization process. The introduction of such alkyl ester side chains can influence the polymer's solubility, film-forming properties, and, crucially, its photoluminescent behavior. The bulky 2,2-dimethylhexanoate group can help to prevent the aggregation of polyfluorene backbones, a common issue that can lead to quenching of photoluminescence and a shift in emission color. By controlling the spacing between polymer chains, the intrinsic blue emission of the polyfluorene can be preserved or even enhanced. Research has shown that modifying polyfluorene side chains can lead to significant enhancements in photoluminescence quantum yields. 20.210.105researchgate.netmdpi.com

The terminal bromide on the hexanoate (B1226103) chain also offers a reactive handle for further functionalization. For instance, it can be used as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the grafting of other polymer chains onto the polyfluorene backbone. researchgate.netcmu.educmu.edu This "grafting-from" approach can be used to create complex, well-defined architectures, such as block copolymers, which can self-assemble into nanostructures with tailored optical and electronic properties. The ability to introduce a variety of functional groups via the bromo-ester side chain opens up possibilities for creating novel polyfluorene-based materials with enhanced and tunable photoluminescence for advanced display and lighting technologies. sciengine.com

The versatility of this compound extends beyond photoluminescent materials to the broader development of advanced materials for electronics and photonics. The ability to precisely control polymer architecture and functionality is paramount in these fields.

The bromo-ester functionality is particularly well-suited for use in controlled radical polymerization techniques like ATRP. cmu.edunih.govosti.gov By employing this compound or similar bromo-ester compounds as initiators, it is possible to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. cmu.edu This level of control is critical for creating materials with reproducible and predictable electronic and photonic properties.

For example, block copolymers synthesized using bromo-ester initiators can self-assemble into ordered nanodomains, which can be exploited in applications such as organic photovoltaics, where a well-defined donor-acceptor interface is required for efficient charge separation. Similarly, the ability to create well-defined polymer brushes on surfaces through surface-initiated ATRP (SI-ATRP) using initiators like this compound allows for the modification of electrode surfaces to improve charge injection or extraction in electronic devices. mdpi.com

The ester group in the compound also provides a site for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material's properties for specific applications, such as sensing or data storage. The development of such precisely engineered polymeric materials is a key area of research in the ongoing quest for next-generation electronic and photonic devices.

Contribution to the Design and Synthesis of Tailored Polymer Networks

Polymer networks, or gels, are three-dimensional structures formed by the crosslinking of polymer chains. Their properties are highly dependent on their internal architecture, or topology. This compound, with its two reactive sites, can act as a crosslinking agent, enabling the formation of polymer networks with specific and controllable topological features.

The formation of polymer gels with tailored properties requires precise control over the crosslinking process. The use of well-defined crosslinking agents is essential for achieving this control. While specific examples using this compound are not prevalent in the literature, its structure is analogous to other bifunctional molecules used in the synthesis of model polymer networks.

In a typical synthesis, a difunctional polymer with reactive end groups can be reacted with a small, multifunctional crosslinker like this compound (after conversion of the ester to a more reactive group or by using the bromide as a reactive site). The stoichiometry between the polymer and the crosslinker can be precisely controlled, which in turn dictates the topology of the resulting network. For instance, varying the concentration of the crosslinker can alter the number of elastically effective chains, the number of dangling ends, and the formation of loops within the network. These topological features have a profound impact on the macroscopic properties of the gel. acs.orgelsevierpure.com

The controlled nature of reactions involving the bromo-ester allows for the creation of more homogeneous network structures compared to those formed by traditional free-radical polymerization methods. This homogeneity is crucial for understanding the fundamental relationships between network structure and material properties.

A significant area of research in polymer science is dedicated to understanding how the microscopic topology of a polymer network influences its macroscopic properties, such as swelling, mechanical strength, and toughness. mdpi.comnih.govresearchgate.net By systematically varying the network topology and observing the resulting changes in material behavior, researchers can develop predictive models for designing materials with specific performance characteristics.

Studies on model polymer networks have shown that topological features like loops and dangling chains, which are considered defects in a perfect network, can significantly impact the material's elasticity and fracture behavior. For example, an increase in the number of loops can lead to a higher degree of swelling and a lower fracture toughness. acs.org

The use of well-defined crosslinkers, for which this compound serves as a prime structural example, is instrumental in these studies. By enabling the synthesis of networks with controlled and characterizable topologies, such compounds allow for the systematic investigation of these structure-property relationships. This fundamental understanding is critical for the rational design of new polymer gels for a wide range of applications, from soft robotics and tissue engineering to drug delivery and absorbent materials. The ability to tailor the macroscopic properties of a material by precisely controlling its molecular architecture represents a key advancement in materials science.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic and Asymmetric Transformations

The development of novel catalytic systems is paramount to expanding the synthetic utility of ethyl 6-bromo-2,2-dimethylhexanoate. Future research will likely focus on designing catalysts that can achieve transformations currently considered challenging. A significant area of interest lies in asymmetric synthesis, which aims to produce enantiomerically pure compounds. google.com This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a molecule can dramatically influence its biological activity.

Well-established methods for asymmetric synthesis, such as the use of chiral-phase chromatography and chiral resolving agents, can be applied to separate enantiomers of derivatives of this compound. google.com However, the direct catalytic asymmetric transformation of the parent molecule remains a significant goal. Research into chiral catalysts, including those based on transition metals with chiral ligands (e.g., phosphine, nitrogen, or oxygen-based ligands), could enable the direct synthesis of specific stereoisomers. This would streamline synthetic routes and provide more efficient access to complex chiral molecules.

Development of New Derivatization Pathways for the Creation of Highly Functionalized Molecules

The bromine atom and the ester group in this compound are key functional handles for a wide range of chemical modifications. Future research will undoubtedly explore new derivatization pathways to create highly functionalized molecules with novel properties and applications.

The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, thiols, and azides. Exploring a broader range of nucleophiles and reaction conditions will lead to a greater diversity of accessible derivatives. Furthermore, the ester group can be hydrolyzed to a carboxylic acid or participate in condensation reactions, providing another avenue for molecular elaboration.

A particularly promising area of research is the use of this compound in the synthesis of complex molecular architectures. For instance, it can be used as a building block in the synthesis of macrocycles and other topologically complex molecules. mit.edu The development of efficient methods for these transformations will be a key focus of future work.

Integration with High-Throughput Experimentation and Automation in Synthetic Discovery

The fields of chemical synthesis and drug discovery are being revolutionized by high-throughput experimentation (HTE) and automation. chemrxiv.orgyoutube.com These technologies allow for the rapid screening of a vast number of reaction conditions, significantly accelerating the pace of research and development. researchgate.netnih.gov

Applying HTE to reactions involving this compound will enable the rapid optimization of reaction conditions for known transformations and the discovery of entirely new reactions. youtube.com Automated synthesis platforms can be used to generate large libraries of derivatives for biological screening or materials testing. synplechem.comsigmaaldrich.comchemrxiv.org This data-rich approach not only accelerates discovery but also provides valuable datasets for training machine learning models. chemrxiv.org

The integration of HTE with advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will be crucial for the rapid and accurate analysis of reaction outcomes. nih.gov This will create a closed-loop system where experimental results can be used to inform the design of subsequent experiments in a highly efficient manner.

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

For this compound, ML algorithms can be trained on existing reaction data to predict the outcome of new transformations. nih.govchemrxiv.org This can help chemists to prioritize experiments and avoid unpromising reaction conditions, saving time and resources. stanford.edu AI can also be used to suggest novel reaction pathways and to design new catalysts with improved performance. chemcopilot.com

The development of user-friendly software platforms that integrate ML models will be essential to make these powerful tools accessible to a broader range of chemists. eurekalert.org As these technologies mature, they will become an indispensable part of the synthetic chemist's toolkit.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Materials Engineering

The unique properties of molecules derived from this compound make them attractive candidates for applications in materials science. fluorochem.co.uk Future research will see a growing convergence of chemical synthesis and advanced materials engineering to create new materials with tailored properties.

For example, polymers and gels can be synthesized using derivatives of this compound as monomers or cross-linkers. mit.edu The ability to precisely control the chemical structure of these materials at the molecular level will enable the development of materials with specific mechanical, thermal, or optical properties.

Interdisciplinary collaborations between synthetic chemists and materials scientists will be crucial to drive innovation in this area. By working together, they can design and synthesize new materials for a wide range of applications, from biomedical devices to advanced electronics.

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-2,2-dimethylhexanoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromoacetate derivatives (e.g., ethyl bromoacetate) are often used as electrophilic reagents in alkylation reactions. A typical procedure involves reacting a dimethyl-substituted precursor with ethyl bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ to neutralize HBr byproducts. Optimization includes controlling temperature (60–80°C), stoichiometry (1:1 molar ratio of precursor to bromoacetate), and reaction time (12–24 hours). Column chromatography (n-hexane/ethyl acetate gradients) is commonly used for purification .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

- ¹H/¹³C NMR : The ethyl ester group appears as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) in ¹H NMR. The 6-bromo substituent causes deshielding of adjacent protons (δ ~3.5–4.0 ppm). The 2,2-dimethyl groups show singlets at ~1.0–1.4 ppm.

- IR : Ester carbonyl (C=O) stretching appears at ~1720–1740 cm⁻¹.

- X-ray crystallography : Resolves bond lengths and angles, confirming the spatial arrangement of bromine and ester groups. Hydrogen bonding patterns (e.g., N–H∙∙∙O in related compounds) may also be observed .

Q. What purification methods are effective for isolating this compound from reaction mixtures?